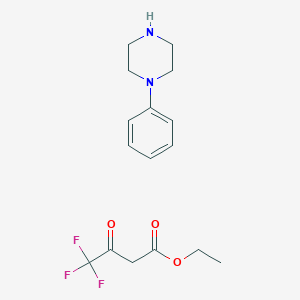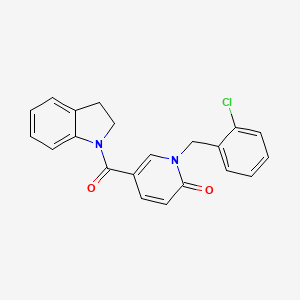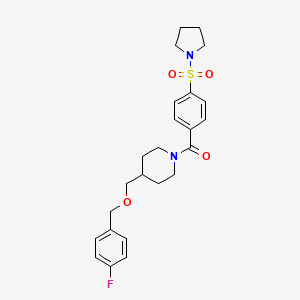
6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of “this compound” would be based on the pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a methoxy group (-OCH3) and a trifluoromethyl group (-CF3), which are likely to influence its reactivity and properties .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its functional groups. The methoxy and trifluoromethyl groups could potentially undergo a variety of reactions. For example, the methoxy group could be demethylated, while the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy and trifluoromethyl groups could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical synthesis and properties of related tetrahydropyridine derivatives have been extensively studied. For instance, N-Substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones undergo reactions to form various derivatives, highlighting the chemical versatility of the tetrahydropyridine core structure. These reactions include acylation, O,C-migration of the acyl group, and subsequent transformations into enamino derivatives, showcasing the compound's potential in organic synthesis and chemical property exploration (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).
Trifluoromethylated Pyrido and Pyrazolo Derivatives
Research into trifluoromethylated derivatives of pyrido and pyrazolo compounds, which involve tetrahydropyridine structures, has led to the preparation of compounds with potential biological activity. The synthesis techniques employed for these compounds utilize building blocks like 4,4,4-trifluoro-1-phenyl-1,3-butanedione, demonstrating the role of tetrahydropyridine derivatives in the development of novel chemical entities with trifluoromethyl groups (Takahashi, Nagaoka, & Inoue, 2004).
Heterocyclic Derivative Syntheses
The utility of tetrahydropyridine derivatives extends into the synthesis of heterocyclic compounds via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method has been employed to produce a variety of heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, from ynones, highlighting the compound's importance in synthesizing complex heterocycles (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Deprotometalation Studies
Tetrahydropyridine derivatives have also been explored in deprotometalation studies, where their reactions with mixed lithium–zinc combinations led to regioselective functionalization. Such studies are crucial for understanding the reactivity patterns of tetrahydropyridine derivatives and their potential applications in organic synthesis (Hedidi, Bentabed-Ababsa, Derdour, Halauko, Ivashkevich, Matulis, Chevallier, Roisnel, Dorcet, & Mongin, 2016).
Synthesis of CF3-Containing Spiro Derivatives
The catalytic synthesis of CF3-containing spiro[indene-2,3′-piperidine] derivatives demonstrates the role of tetrahydropyridine derivatives in synthesizing complex molecules with trifluoromethyl groups. This research highlights the potential of such compounds in medicinal chemistry and drug discovery (Dai, Duan, Liu, Song, Zhang, Cao, Zhu, Deng, & Shao, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c1-12-6-3-2-5(4-11-6)7(8,9)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUAWIBCIKFDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923249-25-6 |
Source


|
| Record name | 6-methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2635327.png)
![methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2635328.png)



![9-((4-(2-phenoxyacetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2635340.png)

![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)
![2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2635344.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)


![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)